molecular formula C15H14O3 B181099 di-p-tolyl carbonate CAS No. 621-02-3

di-p-tolyl carbonate

Cat. No.: B181099
CAS No.: 621-02-3
M. Wt: 242.27 g/mol
InChI Key: IZJIAOFBVVYSMA-UHFFFAOYSA-N
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Description

di-p-tolyl carbonate is an organic compound with the molecular formula C15H14O3. It is a type of carbonate ester derived from 4-methylphenol (also known as p-cresol). This compound is of interest due to its applications in polymer chemistry, particularly in the synthesis of polycarbonates, which are used in a variety of industrial and consumer products.

Preparation Methods

Synthetic Routes and Reaction Conditions

di-p-tolyl carbonate can be synthesized through the reaction of 4-methylphenol with phosgene or diphenyl carbonate. One common method involves the reaction of 4-methylphenol with phosgene in the presence of a base such as pyridine. The reaction typically occurs under anhydrous conditions and at elevated temperatures to facilitate the formation of the carbonate ester.

Industrial Production Methods

In industrial settings, bis(4-methylphenyl) carbonate is often produced using a melt transcarbonation process. This method involves the reaction of 4-methylphenol with diphenyl carbonate at high temperatures. The process is solvent-free and yields high-quality polycarbonate resins. The melt transcarbonation process is preferred due to its efficiency and the high purity of the resulting product .

Chemical Reactions Analysis

Types of Reactions

di-p-tolyl carbonate undergoes several types of chemical reactions, including:

    Substitution Reactions: The carbonate group can be substituted by nucleophiles such as amines or alcohols.

    Hydrolysis: The compound can be hydrolyzed in the presence of water and a catalyst to yield 4-methylphenol and carbon dioxide.

    Transesterification: It can react with other alcohols to form different carbonate esters.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and phenols are common nucleophiles used in substitution reactions.

    Catalysts: Bases such as pyridine or sodium hydroxide are often used to catalyze these reactions.

    Conditions: Reactions typically occur under anhydrous conditions and may require elevated temperatures to proceed efficiently.

Major Products

    Substitution Reactions: Yield substituted carbonate esters.

    Hydrolysis: Produces 4-methylphenol and carbon dioxide.

    Transesterification: Results in the formation of different carbonate esters depending on the alcohol used.

Scientific Research Applications

di-p-tolyl carbonate has several applications in scientific research:

Mechanism of Action

The mechanism by which bis(4-methylphenyl) carbonate exerts its effects is primarily through its reactivity as a carbonate ester. The compound can undergo nucleophilic attack by various reagents, leading to the formation of new chemical bonds. This reactivity is exploited in polymerization reactions to create polycarbonate materials. The molecular targets and pathways involved include the carbonate group and the aromatic rings, which participate in the formation of polymer chains .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

di-p-tolyl carbonate is unique due to its specific reactivity and the properties it imparts to polycarbonate materials. The presence of the methyl group on the aromatic ring influences the physical and chemical properties of the resulting polymers, making them suitable for specific industrial applications.

Properties

CAS No.

621-02-3

Molecular Formula

C15H14O3

Molecular Weight

242.27 g/mol

IUPAC Name

bis(4-methylphenyl) carbonate

InChI

InChI=1S/C15H14O3/c1-11-3-7-13(8-4-11)17-15(16)18-14-9-5-12(2)6-10-14/h3-10H,1-2H3

InChI Key

IZJIAOFBVVYSMA-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)OC(=O)OC2=CC=C(C=C2)C

Canonical SMILES

CC1=CC=C(C=C1)OC(=O)OC2=CC=C(C=C2)C

621-02-3

Pictograms

Environmental Hazard

Origin of Product

United States

Synthesis routes and methods

Procedure details

p-Cresol (1.081 g.; 10 mmol.) was reacted with bis(2,2,2-trifluoroethyl) carbonate (1.37 g.; 6 mmol.) and sodium methoxide (2.7 mg.; 0.05 mmol.) in toluene, according to the general procedure of Example II. Bis(p-cresyl) carbonate was isolated by column chromatography in 70% yield (1.695 g.), along with unreacted p-cresol (0.310 g., 28%). ##STR8##
Quantity
1.081 g
Type
reactant
Reaction Step One
Quantity
1.37 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
sodium methoxide
Quantity
2.7 mg
Type
catalyst
Reaction Step One
Yield
28%

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